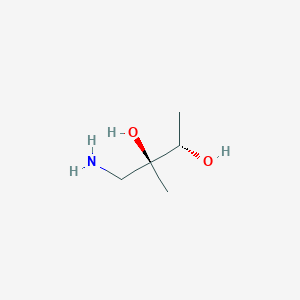
(2S,3S)-1-amino-2-methylbutane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-amino-2-methylbutane-2,3-diol is a chiral amino alcohol with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its two stereocenters, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-amino-2-methylbutane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
For industrial production, the use of flow microreactor systems has been explored. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor method allows for continuous production, which is advantageous for large-scale manufacturing.
化学反応の分析
Types of Reactions
(2S,3S)-1-amino-2-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives.
科学的研究の応用
(2S,3S)-1-amino-2-methylbutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial products
作用機序
The mechanism of action of (2S,3S)-1-amino-2-methylbutane-2,3-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(2R,3R)-1-amino-2-methylbutane-2,3-diol: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
(2S,3R)-1-amino-2-methylbutane-2,3-diol: Another stereoisomer with distinct reactivity and applications.
Uniqueness
The uniqueness of (2S,3S)-1-amino-2-methylbutane-2,3-diol lies in its specific stereochemistry, which imparts unique biological activities and reactivity profiles. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .
特性
分子式 |
C5H13NO2 |
|---|---|
分子量 |
119.16 g/mol |
IUPAC名 |
(2S,3S)-1-amino-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3/t4-,5-/m0/s1 |
InChIキー |
CNLUNMTZBAHKFI-WHFBIAKZSA-N |
異性体SMILES |
C[C@@H]([C@](C)(CN)O)O |
正規SMILES |
CC(C(C)(CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


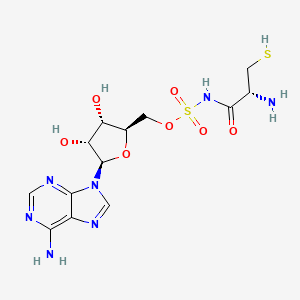
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
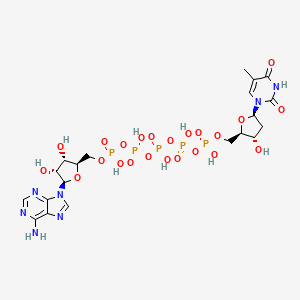
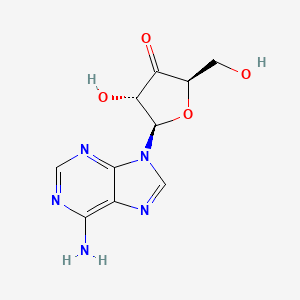
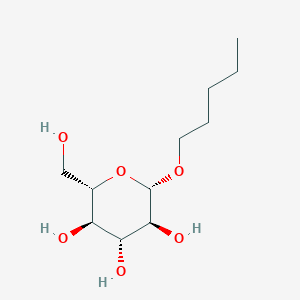

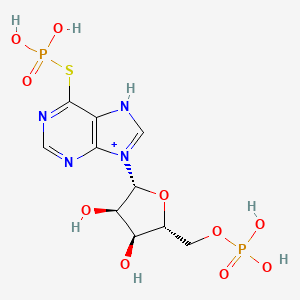
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
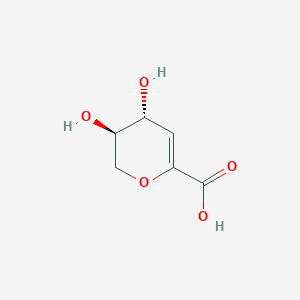
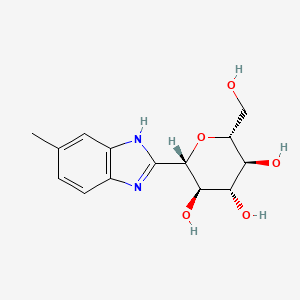

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
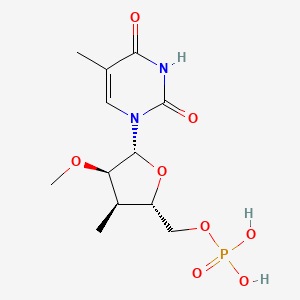
![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
